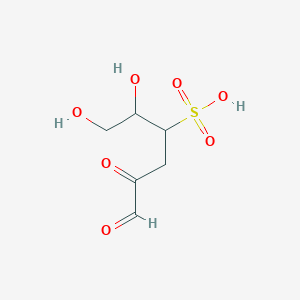
1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroxy-5,6-dioxohexane-3-sulfonic acid is a chemical compound with the molecular formula C6H10O7S and a molecular weight of 226.20 g/mol . It is also known by its synonyms, Hexosulose, 3,4-dideoxy-4-sulfo- (7CI), and 3,4-Dideoxy-4-sulfohexosulose . This compound is characterized by the presence of two hydroxyl groups, two keto groups, and a sulfonic acid group on a hexane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid can be achieved through various synthetic routes. One common method involves the oxidation of suitable precursors under controlled conditions. For instance, the oxidation of hexose derivatives in the presence of strong oxidizing agents can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes typically utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of oxidizing agents, are carefully optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroxy-5,6-dioxohexane-3-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
1,2-Dihydroxy-5,6-dioxohexane-3-sulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxy-2-naphthoic acid: This compound shares structural similarities with 1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid, including the presence of hydroxyl and keto groups.
3,6-Dihydroxy-1,2-benzisoxazole: Another compound with similar functional groups, known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific arrangement of functional groups on a hexane backbone, which imparts distinct chemical and biological properties. Its sulfonic acid group, in particular, contributes to its solubility and reactivity in aqueous environments .
Propiedades
Número CAS |
53250-34-3 |
|---|---|
Fórmula molecular |
C6H10O7S |
Peso molecular |
226.21 g/mol |
Nombre IUPAC |
1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid |
InChI |
InChI=1S/C6H10O7S/c7-2-4(9)1-6(5(10)3-8)14(11,12)13/h2,5-6,8,10H,1,3H2,(H,11,12,13) |
Clave InChI |
HGCDJOFNOVKMQN-UHFFFAOYSA-N |
SMILES |
C(C(C(CO)O)S(=O)(=O)O)C(=O)C=O |
SMILES canónico |
C(C(C(CO)O)S(=O)(=O)O)C(=O)C=O |
Sinónimos |
2-Hexulosonic acid, 3,4-dideoxy-4-sulfo- 3-deoxy-4-sulfohexosulose 3-deoxy-4-sulphohexosulose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















